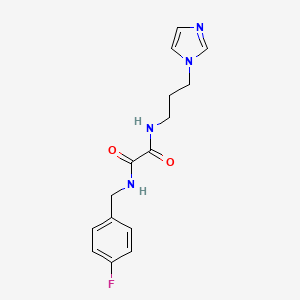
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that features an imidazole ring and a fluorobenzyl group. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry . The presence of the fluorobenzyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the imidazole nitrogen attacks a propyl halide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic aromatic substitution reaction, where the nitrogen of the oxalamide attacks the fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as nickel or palladium may be used to facilitate the cyclization and substitution reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with antibacterial, antifungal, and anticancer properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its imidazole ring.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide is unique due to its combination of an imidazole ring and a fluorobenzyl group, which enhances its lipophilicity and metabolic stability compared to other imidazole derivatives .
Propriétés
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-13-4-2-12(3-5-13)10-19-15(22)14(21)18-6-1-8-20-9-7-17-11-20/h2-5,7,9,11H,1,6,8,10H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTFYWHBIZSBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-iodo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2709114.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2709117.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709118.png)

![(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2709122.png)
![4-(piperidine-1-sulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2709124.png)
![5-{[(1,3-dioxolan-2-yl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709125.png)


![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)
![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)
![(2E)-3-(furan-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}prop-2-en-1-one](/img/structure/B2709130.png)
